molecular formula C7H12O2 B2910558 Oxocan-5-one CAS No. 37727-93-8

Oxocan-5-one

Cat. No.: B2910558
CAS No.: 37727-93-8
M. Wt: 128.171
InChI Key: CPFWITMGMTXZQJ-UHFFFAOYSA-N
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Description

Oxocan-5-one is a heterocyclic organic compound with the molecular formula C₇H₁₂O₂ It is a seven-membered ring structure containing one oxygen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxocan-5-one can be synthesized through the oxidation of cycloheptanone. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction is typically carried out in dichloromethane at room temperature for several days . The reaction mixture is then filtered, and the organic phases are combined and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification steps are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxocan-5-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert this compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxocan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxocan derivatives.

Scientific Research Applications

Oxocan-5-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxocan-5-one involves its interaction with specific molecular targets. The ketone functional group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A precursor in the synthesis of oxocan-5-one.

    Oxocan-2-one: Another oxocan derivative with different functional groups.

    Oxetane: A four-membered ring compound with an oxygen atom.

Uniqueness

This compound is unique due to its seven-membered ring structure and the presence of a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

oxocan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7-3-1-5-9-6-2-4-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFWITMGMTXZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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